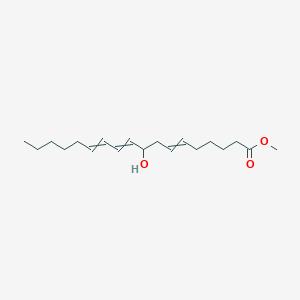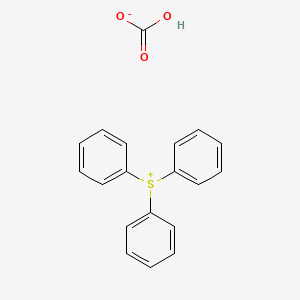
Triphenylsulfanium hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfanium hydrogen carbonate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and a hydrogen carbonate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium hydrogen carbonate typically involves the reaction of triphenylsulfonium salts with hydrogen carbonate sources. One common method is the reaction of triphenylsulfonium chloride with sodium hydrogen carbonate in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsulfanium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Applications De Recherche Scientifique
Triphenylsulfanium hydrogen carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to generate reactive intermediates upon irradiation.
Medicine: Explored for its potential use in drug delivery systems, where controlled release of active compounds is required.
Mécanisme D'action
The mechanism of action of triphenylsulfanium hydrogen carbonate involves the generation of reactive intermediates upon exposure to light or heat. The sulfonium ion can undergo photolysis to produce phenyl cations and diphenyl sulfide. These reactive species can further participate in various chemical reactions, leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
- Triphenylsulfonium triflate
Uniqueness
Triphenylsulfanium hydrogen carbonate is unique due to its hydrogen carbonate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in fields such as photochemistry, materials science, and medicine.
Propriétés
Numéro CAS |
136803-27-5 |
|---|---|
Formule moléculaire |
C19H16O3S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
hydrogen carbonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
Clé InChI |
HQTAWELDMLCJKR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


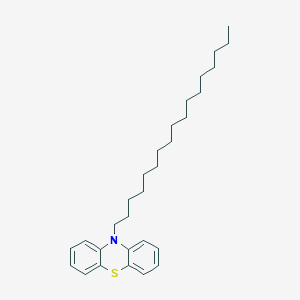
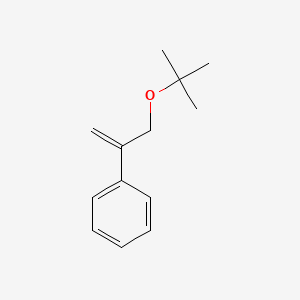
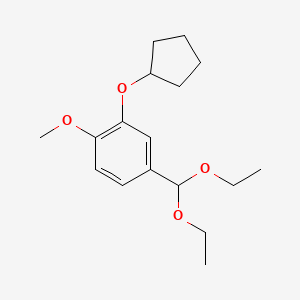
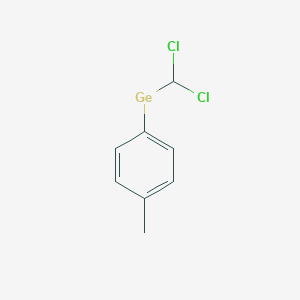
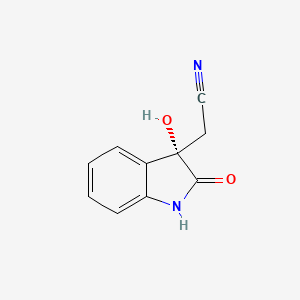
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
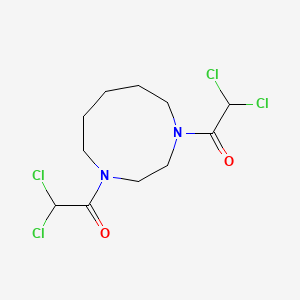
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
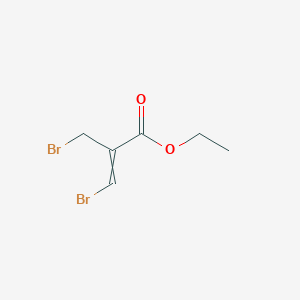
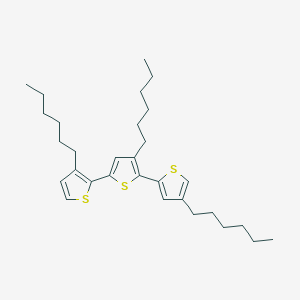
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
